2,4-dichloro-5,7-dimethylquinoline
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Overview
Description
2,4-Dichloro-5,7-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure includes two chlorine atoms and two methyl groups attached to the quinoline ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone under acidic conditions . Another method includes the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst, which provides an environmentally benign and cost-effective protocol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and economically viable .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of amino or thioquinoline derivatives.
Electrophilic Substitution: Formation of nitro or sulfoquinoline derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2,4-Dichloro-5,7-dimethylquinoline has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Similar structure but lacks the methyl groups, which can affect its reactivity and applications.
2,4-Dichloroquinoline: Similar structure but lacks the methyl groups, influencing its chemical properties.
5,7-Dimethylquinoline:
Uniqueness
2,4-Dichloro-5,7-dimethylquinoline is unique due to the presence of both chlorine and methyl groups, which provide a distinct combination of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications in different fields .
Properties
CAS No. |
139719-16-7 |
---|---|
Molecular Formula |
C11H9Cl2N |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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